The table below summarizes the key identifiers and physical properties of 4-Chlorocinnamic acid.
| Property Category | Details |
|---|---|
| CAS Registry Number | 1615-02-7 [1] [2] [3] |
| Molecular Formula / Weight | C9H7ClO2 / 182.60 g/mol [1] [4] [5] |
| IUPAC Name | (E)-3-(4-chlorophenyl)prop-2-enoic acid [6] [5] |
| Melting Point | 248-250 °C (lit.) [1] |
| Appearance | White to off-white fine crystalline powder [1] [4] [5] |
| pKa | 4.41 (at 25℃) [1] |
| Solubility | Slightly soluble in DMSO, Methanol, Ethyl Acetate [1]. For detailed quantitative solubility, see the section below. |
This compound can be synthesized through several routes, with the Knoevenagel condensation being a common and high-yielding method.
This method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base catalyst like piperidine [7]. The following diagram outlines the experimental workflow:
Synthesis and oxidation workflow for this compound.
Detailed Experimental Protocol [8]:
Other synthetic pathways offer high yields under specific conditions:
| Starting Materials | Conditions | Reported Yield |
|---|---|---|
| 4-Chlorobenzaldehyde + Malonic acid [7] | Piperidine; pyridine; 22°C; 3h; ultrasound | 99% |
| Methyl 3-(4-chlorophenyl)propenoate [7] | Lithium hydroxide monohydrate; THF/water; 20°C; 2h | 98% |
| (2RS,3SR)-2,3-dibromo-3-(4-chlorophenyl)propanoic acid [7] | Zinc; acetic acid; microwave irradiation; 1 min | 97% |
| 1-Chloro-4-iodobenzene + Acrylic acid [7] | KOH; Palladium catalyst; 25°C; Heck reaction | 95% |
Understanding solubility is critical for crystallization and purification. The following table presents the mole fraction solubility of trans-4-chlorocinnamic acid in twelve pure solvents across a temperature range, as determined by the static gravimetric method [9].
| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |
|---|---|---|---|---|---|
| 1,4-Dioxane | - | 5.03E-02 | 6.74E-02 | 8.86E-02 | 1.14E-01 |
| Acetone | 2.28E-02 | 3.08E-02 | 4.09E-02 | 5.33E-02 | 6.83E-02 |
| n-Butanol | 1.32E-02 | 1.84E-02 | 2.51E-02 | 3.36E-02 | 4.42E-02 |
| Ethanol | 1.05E-02 | 1.51E-02 | 2.11E-02 | 2.89E-02 | 3.88E-02 |
| n-Propanol | 9.56E-03 | 1.39E-02 | 1.97E-02 | 2.73E-02 | 3.71E-02 |
| Isopropanol | 7.97E-03 | 1.18E-02 | 1.70E-02 | 2.39E-02 | 3.29E-02 |
| Isobutanol | 6.68E-03 | 1.01E-02 | 1.48E-02 | 2.12E-02 | 2.97E-02 |
| Methanol | 5.19E-03 | 7.84E-03 | 1.15E-02 | 1.65E-02 | 2.31E-02 |
| Methyl Acetate | 4.49E-03 | 6.40E-03 | 8.94E-03 | 1.22E-02 | 1.63E-02 |
| Ethyl Acetate | 3.39E-03 | 4.93E-03 | 7.00E-03 | 9.68E-03 | 1.31E-02 |
| Acetonitrile | 2.62E-03 | 3.79E-03 | 5.34E-03 | 7.35E-03 | 9.89E-03 |
| Water | 2.55E-05 | 3.75E-05 | 5.37E-05 | 7.49E-05 | 1.02E-04 |
Key Findings from Solubility Study [9]:
This compound exhibits several biologically relevant activities, making it a compound of interest in pharmaceutical and agrochemical research.
| Biological Activity | Experimental Findings | Potential Application |
|---|---|---|
| Tyrosinase Inhibition [4] | Inhibits both monophenolase (IC₅₀ = 0.477 mM) and diphenolase (IC₅₀ = 0.229 mM) activities of mushroom tyrosinase. | Potential skin-lightening agent or treatment for pigmentation disorders. |
| Antifungal Activity [4] | Inhibits the mycelial growth of Colletotrichum gloeosporioides by approximately 65% at 0.5 mg/mL in vitro. | Agrochemistry; control of fungal pathogens. |
| Anticonvulsant Activity [4] | In Kunming mice with pentylenetetrazol (PTZ)-induced acute seizures, i.p. administration (300 mg/kg) prolonged seizure latency to 214.0 s and reduced mortality to 50%. | Research into anti-epileptic drugs. |
Cytotoxicity Note: In vitro assays on MRC-5 fibroblasts showed that this compound did not significantly reduce cell viability at concentrations below 100 μg/mL, with an IC₅₀ value of >100 μg/mL [4].
Proper handling procedures are necessary to minimize risks.
| Aspect | Information |
|---|---|
| GHS Hazard Statements [1] [5] | H315-H319-H335-H302: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, harmful if swallowed. |
| Precautionary Statements [1] [5] | P261-P280-P305+P351+P338-P304+P340-P405-P501: Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Dispose of contents/container in accordance with local regulations. |
| Storage | Store sealed in a dry environment at room temperature [1]. |
4-Chlorocinnamic acid shows promising biological activities in scientific studies, primarily as an enzyme inhibitor and antimicrobial agent. The quantitative data from these studies are summarized in the table below.
| Biological Activity | Experimental Model/Context | Key Findings (Quantitative Data) |
|---|---|---|
| Urease Inhibition | In vitro enzymatic assay [1] | IC₅₀ = 1.10 µM (Potent inhibitory activity) [1] |
| Tyrosinase Inhibition | In vitro enzymatic assay [2] | Shows an inhibitory effect (specific values not provided) [2] |
| Antifungal Activity | Against Colletotrichum gloeosporioides [2] | Suppresses fungal growth (specific values not provided) [2] |
| Antimicrobial Potential | Derived esters against Staphylococcus aureus [3] | Methyl 4-chlorocinnamate showed activity at the highest tested concentration [3] |
Research into its derivatives is particularly active in the antimicrobial field. A 2019 study synthesized twelve ester derivatives of this compound, with some showing significant antifungal activity against various Candida species [3]. The most potent compounds were methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate with MIC values of 0.13 and 0.024 µmol/mL, respectively [3]. Molecular docking studies suggested these esters may exert their action by inhibiting the fungal enzyme 14α-demethylase [3].
More recent research (2023) explores hybrid molecules, combining cinnamic acid with sulfonamide moieties. These synthetic derivatives have shown activity against resistant strains of Enterococcus spp., including HLAR (high-level aminoglycoside resistance) and VRE (vancomycin-resistant Enterococcus) strains, and demonstrated synergism with conventional antibiotics [4].
The research process for this compound, from natural sourcing to application testing, can be visualized as follows. This workflow synthesizes the general methodologies found in the search results [3] [5].
Here are the general methods for key stages in the research workflow, based on the cited literature [3]:
The table below summarizes the available information on the solubility of 4-chlorocinnamic acid in different solvents.
| Solvent | Solubility | Qualitative Description & Notes |
|---|---|---|
| DMSO | Soluble | Described as "soluble" [1] or "slightly soluble" [2]. May require warming or sonication for complete dissolution [1]. |
| Chloroform | Slightly Soluble to Insoluble | Listed as a solvent for stock solution preparation, suggesting some solubility [1]. However, another source explicitly states it is not soluble in chloroform at room temperature [3]. |
| Other Solvents | Variable | Soluble in Dichloromethane and Ethyl Acetate; slightly soluble in Methanol and water [1] [3] [2]. |
The search results do not contain dedicated, step-by-step solubility assay protocols for this compound. However, the experimental contexts in which it is used provide insight into its handling.
General Handling and Stock Solution Preparation: A common practice is to first dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10-100 mM), which is then diluted into aqueous buffers or other solvents for biological assays [2]. For obtaining higher solubility, it is recommended to warm the tube at 37°C and use a sonication bath [1]. Prepared stock solutions can typically be stored sealed below -20°C for several months [1].
Experimental Protocol: Urease Inhibition Assay: The primary experimental data available relates to its biological activity.
For researchers planning to work with this compound, here is a practical workflow and formulation advice based on general laboratory practices for poorly soluble compounds.
Diagram illustrating a recommended workflow for dissolving this compound.
The conflicting data on chloroform solubility highlights a common challenge with technical chemical data. To get a definitive answer for your specific conditions:
The following table consolidates the key identified information for 4-chlorocinnamic acid.
| Spectrum Type | Key Information & Conditions | Data Source / Availability |
|---|
| Infrared (IR) | • State: Gas phase • Instrument: HP-GC/MS/IRD | Full spectrum is available for viewing and download from the NIST Chemistry WebBook [1]. | | Mass (MS) | • Ionization: Electron Ionization (EI) • Origin: Japan AIST/NIMC Database (MS-NW-5985) | Spectrum is displayed by NIST, but download is restricted due to licensing [2]. | | Nuclear Magnetic Resonance (NMR) | • Nucleus: 1H • Confirmation: Purity and structure confirmed by NMR (according to TCI specifications) [3] [4]. | The specific spectral data (chemical shifts, coupling constants) are not detailed in the search results [5] [3]. |
For researchers, characterizing a compound like this compound involves a systematic workflow. The diagram below outlines the key stages from sample preparation to data interpretation.
Spectral analysis involves sample preparation, data acquisition, and interpretation to confirm molecular structure.
When working with this compound in the laboratory, note that it has the following GHS hazard statements [3] [4]:
The table below summarizes the key technical and safety-related information available for 4-Chlorocinnamic acid.
| Property / Aspect | Details / Specification |
|---|---|
| CAS Number | 1615-02-7 [1] |
| Molecular Formula & Weight | C₉H₇ClO₂, 182.60 g/mol [1] |
| Physical Description | Crystalline solid [1] |
| Storage Conditions | Desiccate at -20°C [1] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate [1] |
| Biological Activity (In Vitro) | Potent urease inhibitor (IC₅₀ = 1.10 µM) [1] |
| Photosensitivity | Yes, undergoes [2+2] photodimerization in solid state [1] |
While a full experimental protocol for synthesis was not available, the search results describe two key types of experiments involving this compound.
This bioactivity is a key documented use for the compound in research.
[Ag(4‐cca)]ₙ.This protocol investigates the compound's behavior as a photosensitive material.
Based on the available data, the following diagram outlines the logical workflow for handling this compound, highlighting key precautions.
Handling this compound requires consulting the full SDS and specific precautions for light sensitivity and storage [1].
The Fischer esterification is a classic and reliable acid-catalyzed reaction for converting carboxylic acids and alcohols into esters [1] [2]. The following general method, adapted from a 2019 research publication, is effective for producing a wide range of 4-chlorocinnamic acid esters with high yields [3].
General Synthesis Method for Esters 1-6 [3]
For esters derived from more complex alcohols (e.g., ester 11, perillyl 4-chlorocinnamate), alternative methods like the Mitsunobu reaction may be employed for better efficiency [3].
The general protocol has been successfully applied to synthesize a series of esters. The table below summarizes the synthesized esters, their yields, melting points, and notable antimicrobial activity as reported in the study [3].
Table 1: Synthesized this compound Esters and Antimicrobial Data
| Ester Compound | Alcohol Used | Yield (%) | Melting Point (°C) | Key Antimicrobial Activity |
|---|---|---|---|---|
| 1 Methyl 4-chlorocinnamate | Methanol | 97.6 | 71–72 | Active against S. aureus at highest tested concentration [3]. |
| 4 Methoxyethyl 4-chlorocinnamate | Methoxyethanol | 86.5 | 34–35 | Potent antifungal (MIC = 0.13 μmol/mL) [3]. |
| 11 Perillyl 4-chlorocinnamate | Perillyl alcohol | 26.3 | 69–71 | Most potent antifungal (MIC = 0.024 μmol/mL) [3]. |
| 12 Lauryl 4-chlorocinnamate | Lauryl alcohol | 85.9 | 42–43 | Information not specified in the provided research [3]. |
Structure-Activity Insights: The study concluded that esters with short alkyl chains containing oxygen atoms (such as ester 4) or those with a terpenic structure like perillyl (ester 11) exhibited the most promising antifungal profiles. Molecular docking studies suggested that these compounds likely exert their action by inhibiting the fungal enzyme 14α-demethylase [3].
To ensure successful synthesis and high yields, follow this workflow and understand the underlying reaction mechanism.
Workflow for the Synthesis of this compound Esters
The Fischer esterification mechanism is an acid-catalyzed nucleophilic acyl substitution. The key steps, often remembered by the acronym PADPED, are as follows [1]:
Fischer Esterification Mechanism (PADPED)
The Steglich esterification is a mild and efficient method for forming ester linkages, particularly valuable for synthesizing sterically hindered and acid-labile substrates that are incompatible with traditional Fischer–Speier conditions [1] [2] [3]. This protocol details its application for synthesizing ester derivatives of 4-chlorocinnamic acid, a key intermediate for compounds with promising antimicrobial activity [4] [5].
Recent studies have demonstrated that esters derived from this compound exhibit significant bioactivity against strains of Candida albicans, Candida glabrata, Staphylococcus aureus, and other pathogens [4] [5]. The Steglich esterification is crucial for accessing a diverse library of these esters, including sensitive structures like the potent antifungal agent perillyl 4-chlorocinnamate [5].
The reaction proceeds via the activation of the carboxylic acid by a carbodiimide reagent, such as Dicyclohexylcarbodiimide (DCC), forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with this intermediate to form a highly reactive acylpyridinium species. This active intermediate is then attacked by the alcohol, yielding the ester product and dicyclohexylurea (DCU) as a by-product [1] [3]. The catalytic cycle prevents an unproductive O- to N-acyl migration [1].
The diagram below illustrates this catalytic cycle and the key intermediates.
1. Materials
2. Procedure
3. Analysis and Characterization The following table summarizes the expected characterization data for the parent compound, methyl 4-chlorocinnamate, synthesized via a different route, as an example [5].
Table 1: Characterization Data for Methyl 4-Chlorocinnamate (Example)
| Property | Result / Value | Method |
|---|---|---|
| Appearance | White crystals | Visual |
| Melting Point | 71–72 °C | Melting Point Apparatus |
| Yield | 97.6% | Gravimetric Analysis |
| IR (KBr) cm⁻¹ | 1705 (C=O), 1631, 1431 (C=C Aromatic) | Fourier-Transform IR |
| ¹H & ¹³C NMR | Consistent with structure | Nuclear Magnetic Resonance |
The experimental workflow from reaction setup to purification is summarized below.
This protocol provides a reliable and detailed guide for synthesizing this compound esters via the Steglich esterification. The method's mild conditions are ideal for generating diverse ester libraries for antimicrobial screening. Adopting the suggested greener solvents and reagents can further enhance the sustainability and safety of this synthetic transformation in a drug development setting.
The Mitsunobu reaction, discovered by Oyo Mitsunobu in 1967, represents one of the most versatile dehydrative coupling methods in organic synthesis, enabling the conversion of primary and secondary alcohols to esters, ethers, thioethers, and various other compounds under mild conditions [1] [2]. This transformation employs a unique redox system involving triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or similar azodicarboxylates, which collectively activate the alcohol component for nucleophilic displacement [3] [4]. The reaction proceeds with clean inversion of configuration at chiral alcohol centers, making it particularly valuable for stereoselective synthesis in natural product and pharmaceutical development [1] [5].
4-Chlorocinnamic acid belongs to a class of cinnamic acid derivatives that demonstrate a broad spectrum of pharmacological properties, including significant antimicrobial activity [6]. The ester derivatives of this compound are of particular interest in drug discovery programs aimed at developing new therapeutic agents. The Mitsunobu reaction offers an efficient method for preparing these esters, especially when dealing with acid- or base-sensitive alcohols that would not survive traditional esterification conditions [6] [7]. The reaction is characterized by its mild conditions (typically performed at 0°C to room temperature) and compatibility with various functional groups, making it ideal for complex molecular architectures encountered in medicinal chemistry.
Essential Reagents:
Equipment Requirements:
Step 1: Reaction Setup Begin by dissolving this compound (1.0 equiv, typically 1.0 mmol) and the alcohol component (1.2 equiv) in anhydrous THF (approximately 0.1-0.2 M concentration relative to acid) in the reaction flask under an inert atmosphere. Add triphenylphosphine (1.5 equiv) to the solution and cool the mixture to 0°C using an ice-water bath with continuous stirring [2].
Step 2: Azodicarboxylate Addition Slowly add DEAD or DIAD (1.5 equiv), dissolved in a minimal amount of anhydrous THF (approximately 2-3 mL per mmol of DEAD), dropwise to the reaction mixture over 15-30 minutes while maintaining the temperature at 0°C. This controlled addition is crucial to prevent side reactions and excessive exotherm [2] [5].
Step 3: Reaction Progression After complete addition of the azodicarboxylate, allow the reaction mixture to warm slowly to room temperature and continue stirring for 12-24 hours. Monitor reaction progress by TLC (thin-layer chromatography) or LC-MS. The reaction is typically complete when TLC shows consumption of the starting acid and alcohol.
Step 4: Workup Procedure Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Reconstitute the residue in ethyl acetate (approximately 30 mL per mmol of starting acid) and wash sequentially with:
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification Purify the crude ester by flash chromatography on silica gel, typically using gradients of ethyl acetate in hexanes (5-30% ethyl acetate). The triphenylphosphine oxide byproduct is generally removed during this purification step. Characterize the final product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and purity.
Table 1: Optimization Parameters for Mitsunobu Esterification of this compound
| Parameter | Standard Conditions | Variations | Impact on Yield |
|---|---|---|---|
| Solvent | Anhydrous THF | Toluene, DMF, Diethyl ether | Toluene: comparable yields; DMF: increased solubility but potential side products; Ether: slower reaction |
| Temperature | 0°C → RT | -20°C, Reflux | Lower temp: better stereocontrol; Higher temp: faster but potential decomposition |
| Azodicarboxylate | DEAD | DIAD, ADDP, DTBAD | DIAD: similar efficacy; ADDP: better for less acidic nucleophiles; DTBAD: easier purification |
| Phosphine | PPh₃ | n-Bu₃P, Polymer-bound PPh₃ | n-Bu₃P: different selectivity; Polymer-bound: easier purification but slower kinetics |
| Acid:Alcohol Ratio | 1.0:1.2 | 1.0:1.0, 1.0:1.5, 1.0:2.0 | Higher alcohol ratio drives reaction to completion but may complicate purification |
Table 2: Characterization Data for Selected this compound Esters
| Ester Derivative | Yield Range | Melting Point | TLC Rf* | ¹H NMR (CDCl₃) Key Signals |
|---|---|---|---|---|
| Methyl | 85-92% | 85-87°C | 0.45 | δ 3.82 (s, 3H), 6.45 (d, 1H), 7.45-7.60 (m, 5H), 7.75 (d, 1H) |
| Benzyl | 78-85% | 92-94°C | 0.38 | δ 5.25 (s, 2H), 6.42 (d, 1H), 7.30-7.55 (m, 10H), 7.70 (d, 1H) |
| Phenethyl | 80-88% | 78-80°C | 0.42 | δ 2.95 (t, 2H), 4.35 (t, 2H), 6.40 (d, 1H), 7.15-7.50 (m, 9H), 7.68 (d, 1H) |
| Cholesteryl | 70-75% | 142-145°C | 0.55 | δ 0.65-2.35 (m, steroid protons), 5.35 (m, 1H), 6.38 (d, 1H), 7.40-7.55 (m, 4H), 7.70 (d, 1H) |
*TLC conditions: Silica gel, ethyl acetate:hexanes (1:4), UV visualization
The Mitsunobu reaction follows a complex but well-defined mechanism that proceeds through several key intermediates. Understanding this pathway is essential for proper experimental execution and troubleshooting.
The mechanism begins with nucleophilic attack of triphenylphosphine on the electron-deficient nitrogen of DEAD, forming a betaine intermediate [2] [5]. This intermediate then deprotonates the carboxylic acid group of this compound (pKa ≈ 4.5), creating an ion pair consisting of a phosphonium cation and carboxylate anion. The alcohol component then attacks the electrophilic phosphorus center, forming an alkoxyphosphonium intermediate that serves as an excellent leaving group. Finally, the carboxylate anion attacks the activated alcohol carbon in an S_N2 displacement, resulting in formation of the ester product with simultaneous generation of triphenylphosphine oxide and the reduced hydrazine byproduct [1] [5].
A critical feature of the Mitsunobu reaction is the complete inversion of configuration when secondary alcohols are employed, resulting from the S_N2 mechanism of the nucleophilic displacement [5]. This stereochemical outcome makes the reaction particularly valuable for chiral synthesis in pharmaceutical development, where precise control of stereochemistry is often essential for biological activity. The reaction works best with primary and secondary alcohols, while tertiary alcohols typically do not react due to steric hindrance that prevents the S_N2 displacement [5].
The Mitsunobu reaction with this compound has significant applications across multiple areas of pharmaceutical research and development:
Antimicrobial Agent Development: Esters of this compound prepared via Mitsunobu reaction have demonstrated promising antimicrobial activity against clinically relevant strains including Candida albicans, Candida glabrata, Pseudomonas aeruginosa, and Staphylococcus aureus [6]. These compounds represent valuable scaffolds for developing new antifungal and antibacterial agents, particularly important in addressing the growing challenge of microbial drug resistance.
Natural Product Synthesis: The Mitsunobu reaction serves as a key transformation in the synthesis of complex natural products with therapeutic potential. Recent applications include the synthesis of alkaloids (yuzurimine, phenanthrene, and discorhabdin alkaloids), lignans, and polyketides that incorporate cinnamate esters as key structural elements [4]. These natural product frameworks often exhibit potent biological activities including antitumor, antimalarial, and anti-inflammatory properties.
Kinase Inhibitor Development: In the synthesis of ATP-competitive kinase inhibitors such as dorsomorphin analogs, the Mitsunobu reaction enables efficient molecular diversification of key phenoxy-alkylamine side chains that directly influence target selectivity and potency [8]. This application highlights the value of Mitsunobu chemistry in creating focused libraries for structure-activity relationship studies.
Carbohydrate-Based Therapeutics: The reaction has been successfully employed in anomeric modification of carbohydrates for the preparation of glycosyl esters and glycosides with potential therapeutic applications [9]. This approach allows for selective functionalization of the anomeric center under mild conditions compatible with various protecting groups.
Table 3: Troubleshooting Guide for Mitsunobu Esterification of this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Yield | Insufficiently acidic nucleophile | Ensure pKa of nucleophile < 11 [3]; Consider using stronger azodicarboxylates like ADDP |
| Moisture in reaction system | Ensure strict anhydrous conditions; Use molecular sieves | |
| Incorrect reagent addition order | Pre-mix acid, alcohol, PPh₃ before adding DEAD [2] | |
| Phosphine Oxide Removal | Co-elution with product | Use alternative phosphines (n-Bu₃P) or polymer-supported reagents [3] |
| Implement hexane washing or recrystallization | ||
| Hydrazine Byproduct | Difficult separation | Use DIAD instead of DEAD; Employ fluorous or polymer-supported azodicarboxylates [1] |
| No Reaction | Tertiary alcohol substrate | Use only primary or secondary alcohols [5] |
| Oxygen-sensitive reagents | Maintain inert atmosphere throughout procedure | |
| Incomplete Conversion | Steric hindrance | Use longer reaction times; Increase temperature after initial activation |
| Equilibration issues | Use excess of one reagent (typically alcohol) to drive reaction |
While the Mitsunobu reaction offers distinct advantages for esterification of this compound, several complementary methods may be considered depending on specific research needs:
Fischer Esterification: This classic acid-catalyzed esterification represents a viable alternative for simple alcohol substrates under acidic conditions [6]. While less versatile for complex molecules and without stereochemical control, it offers advantages of simplicity and lower cost for straightforward ester synthesis.
Steglich Esterification: Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, this method provides mild conditions for ester formation [6]. Unlike the Mitsunobu reaction, it proceeds with retention of configuration and may be preferable when inversion is undesirable.
Alkyl Halide Displacement: For alcohols that can be converted to alkyl halides, displacement with carboxylate anions represents an alternative two-step approach to esters [5]. This method may be preferable for large-scale applications where Mitsunobu byproducts would complicate purification.
Each method presents distinct advantages and limitations, with the Mitsunobu reaction remaining the preferred approach when working with acid-sensitive substrates, requiring inversion of configuration, or when conducting reactions under essentially neutral conditions.
The Mitsunobu reaction provides a robust and reliable method for the esterification of this compound with a broad range of alcohol partners. Its mild conditions, stereochemical control, and compatibility with diverse functional groups make it particularly valuable in pharmaceutical research and drug development. The protocol detailed in these Application Notes offers researchers a standardized approach with optimization parameters to adapt the reaction to specific synthetic requirements. As antimicrobial resistance continues to pose significant global health challenges, the efficient synthesis of this compound derivatives via Mitsunobu chemistry represents an important tool for developing new therapeutic agents to address this pressing medical need.
The rise of antimicrobial resistance poses a significant global health threat, necessitating the discovery and development of new therapeutic agents [1] [2]. Natural products and their synthetic derivatives serve as a valuable source for novel antimicrobial scaffolds. Cinnamic acid, a phenylpropanoid found in various plants, honey, and propolis, exhibits a broad spectrum of pharmacological activities [3]. Its halogenated derivative, 4-chlorocinnamic acid, has been identified as a promising lead compound [4].
Recent studies demonstrate that structural modifications of this compound, particularly esterification, can significantly enhance its antimicrobial potency [5] [1]. These derivatives show activity against a range of clinically relevant pathogens, including drug-resistant bacteria and fungi, through potential mechanisms such as the inhibition of the fungal enzyme 14α-demethylase [1] [6]. This document provides detailed application notes and standardized protocols for the synthesis, antimicrobial evaluation, and in silico analysis of this compound derivatives, tailored for researchers and drug development professionals.
The synthesis of ester derivatives can be achieved through several classic and contemporary esterification methods. The following table summarizes the general reaction conditions.
| Method | Reagents & Conditions | Typical Yield Range | Key Applications |
|---|---|---|---|
| Fischer Esterification [1] | This compound, Alcohol (as solvent), Conc. H₂SO₄, Reflux, 3-24 hours | 26.3% - 97.6% | Synthesis of simple alkyl esters (e.g., Methyl 4-chlorocinnamate) |
| Alkyl/Aryl Halide [1] | This compound, Triethylamine, Alkyl halide, Anhydrous acetone, Reflux, 24-48 hours | Varies | Synthesis of esters from halides |
| Mitsunobu Reaction [1] | This compound, Perillyl alcohol, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD), THF, 0°C to RT, 72 hours | Varies | Synthesis of sterically hindered esters (e.g., Perillyl 4-chlorocinnamate) |
| Steglich Esterification [1] | This compound, Lauryl alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane, RT, 72 hours | Varies | Efficient esterification under mild conditions |
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of a compound that completely inhibits visible microbial growth [1] [2].
The following table summarizes the antimicrobial activity of key this compound esters from a foundational study.
Table 1: Antimicrobial Activity of Representative this compound Esters [1]
| Compound Name | Antifungal Activity (MIC in μmol/mL) | Antibacterial Activity |
|---|---|---|
| Methyl 4-chlorocinnamate (1) | Active (MIC not specified) | Active against S. aureus at highest tested concentration |
| Methoxyethyl 4-chlorocinnamate (4) | 0.13 μmol/mL | Not specified |
| Perillyl 4-chlorocinnamate (11) | 0.024 μmol/mL | Not specified |
Tested organisms included Candida albicans, C. glabrata, C. krusei, C. guilliermondii, Pseudomonas aeruginosa, and Staphylococcus aureus [1].
Molecular docking can provide insights into the potential mechanism of action by predicting how a small molecule (ligand) interacts with a target protein.
The experimental workflow from synthesis to activity validation is summarized below.
Recent research explores hybrid molecules and combination therapies to enhance efficacy and combat resistance.
Analysis of the bioactivity data reveals key structural features that influence antimicrobial potency:
The logical relationships governing the structure-activity relationships are visualized below.
This compound derivatives represent a highly promising class of compounds in the fight against antimicrobial resistance. The protocols outlined herein provide a robust framework for synthesizing these derivatives, rigorously evaluating their antimicrobial and antibiofilm efficacy, and investigating their mechanism of action through computational and synergy studies. The established SAR indicates significant potential for further optimization, particularly through the design of hybrid molecules and specific ester modifications, to develop these scaffolds into novel therapeutic agents.
Sterol 14α-demethylase (CYP51 or ERG11) represents a crucial antifungal drug target due to its essential role in the ergosterol biosynthesis pathway of fungal cells. This cytochrome P450 enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the production of mature ergosterol, which maintains membrane integrity and fluidity in fungal cells. The clinical relevance of this target stems from its validated susceptibility to inhibition by azole antifungal agents, which has established it as one of the most important targets in antifungal drug development [1].
The molecular rationale for targeting 14α-demethylase with 4-chlorocinnamic acid derivatives lies in the structural compatibility between these compounds and the enzyme's active site. Research indicates that this compound esters can effectively bind to the substrate binding pocket of 14α-demethylase, thereby competing with the natural substrate lanosterol and disrupting ergosterol biosynthesis. This disruption leads to depletion of ergosterol and accumulation of toxic methylated sterol precursors, ultimately inhibiting fungal growth and viability [2]. The chlorinated aromatic ring of these derivatives appears to facilitate key hydrophobic interactions within the enzyme's binding cavity, while the ester functionalities may contribute to optimal positioning for effective enzyme inhibition.
The synthesis of this compound derivatives can be accomplished through several esterification methodologies, with the choice of method depending on the specific derivative desired and available resources. The following protocols have been experimentally validated for producing compounds with demonstrated activity against 14α-demethylase:
Fischer Esterification Method: React this compound (1.0 equivalent) with the appropriate alcohol (3.0-5.0 equivalents) in the presence of a catalytic amount of concentrated sulfuric acid (0.1 equivalents). Heat the reaction mixture under reflux for 4-8 hours, monitoring reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour over crushed ice. Collect the resulting solid by filtration and recrystallize from ethanol to obtain the pure ester derivative [2].
Alkyl/Aryl Halide Esterification: Dissolve this compound (1.0 equivalent) in anhydrous acetone or dimethylformamide (DMF). Add potassium carbonate (2.5 equivalents) and the appropriate alkyl or aryl halide (1.2 equivalents). Heat the mixture at 60-80°C with stirring for 6-12 hours. Filter the cooled reaction mixture to remove inorganic salts and concentrate under reduced pressure. Purify the crude product by column chromatography using silica gel and an appropriate eluent system [2].
Steglich Esterification: Dissolve this compound (1.0 equivalent) and the desired alcohol (1.5 equivalents) in dry dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Filter the reaction mixture to remove dicyclohexylurea, wash the organic layer successively with dilute HCl, NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product, which can be purified by recrystallization [2].
Mitsunobu Reaction: For more challenging alcohols or acid-sensitive substrates, the Mitsunobu reaction provides an alternative approach. Dissolve this compound (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in dry tetrahydrofuran (THF). Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD, 1.5 equivalents). Stir the reaction mixture at room temperature for 12-24 hours. Concentrate under reduced pressure and purify the product by flash column chromatography [2].
Table 1: Optimization of Reaction Conditions for Propargylation in Derivative Synthesis
| Entry | Solvent | Base | Equivalents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Toluene | K₂CO₃ | 1 | RT | 8 | No reaction |
| 2 | Toluene | NaH | 1 | RT | 8 | No reaction |
| 5 | THF | K₂CO₃ | 1 | RT | 8 | 23 |
| 6 | THF | NaH | 1 | RT | 8 | 25 |
| 7 | ACN | K₂CO₃ | 1 | RT | 6 | 36 |
| 8 | ACN | NaH | 1 | RT | 6 | 38 |
| 9 | DMF | K₂CO₃ | 1 | RT | 3.0 | 85 |
| 10 | DMF | NaH | 1 | RT | 1.5 | 91 |
| 11 | t-Butanol | K₂CO₃ | 1 | RT | 5 | 42 |
| 12 | t-Butanol | NaH | 1 | RT | 5 | 42 |
Experimental optimization has demonstrated that reaction parameters significantly impact the yield of this compound derivatives. As illustrated in Table 1, the use of dimethylformamide (DMF) as solvent with sodium hydride (NaH) as base provides superior yields (91%) in shorter reaction times (1.5 hours) compared to other solvent-base combinations [3]. This optimized condition is particularly effective for alkylation steps in the synthesis of advanced derivatives.
The synthesis workflow involves multiple steps that can be visualized as follows:
Molecular docking studies provide critical insights into the potential binding modes and affinity of this compound derivatives within the active site of 14α-demethylase. The following protocol outlines a comprehensive approach for performing and analyzing these docking studies:
Protein Preparation: Retrieve the crystal structure of the target enzyme (e.g., Candida albicans Lanosterol 14α-Demethylase, PDB IDs: 5V5Z, 5TZ1) from the Protein Data Bank. Remove water molecules and co-crystallized ligands except those essential for structural integrity. Add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular mechanics force field (MMFF) optimization. Define the active site cavity using a docking sphere with a 15 Å radius centered on the heme cofactor [3] [4].
Ligand Preparation: Draw the chemical structures of this compound derivatives using chemical sketching software. Perform geometry optimization using molecular mechanics or semi-empirical methods to obtain energetically minimized 3D conformations. Generate multiple conformers for each compound to account for rotational flexibility, particularly around the ester linkage and the chlorophenyl-acrylic acid moiety [3].
Docking Simulation: Utilize docking software such as Molegro Virtual Docker, AutoDock Vina, or similar platforms. Employ flexible ligand docking protocols with the following parameters: maximum iterations of 1500, simplex evolution population size of 50, and minimum of 30 runs for each ligand. Set the RMSD threshold for multiple cluster poses at <1.00 Å to ensure conformational diversity in the results. Include known inhibitors (e.g., fluconazole, ketoconazole) as positive controls to validate the docking protocol [4] [5].
Post-docking Analysis: Perform post-docking geometry optimization using the Nelder-Mead Simplex method to refine the binding poses. Analyze the binding interactions, focusing on coordination with the heme iron, hydrogen bonding with key residues (e.g., Tyr140, Thr322), hydrophobic interactions with the substrate access channel, and π-π stacking with aromatic residues. Calculate binding scores (re-rank scores) for comparative analysis [3] [4].
Table 2: Molecular Docking Results of Selected Compounds Against 14α-Demethylase
| Compound | Docking Score (kJ/mol) | Heme Interaction | Key Residue Interactions | Comparison with Fluconazole |
|---|---|---|---|---|
| Methoxyethyl 4-chlorocinnamate (4) | -128.5 | Yes | Tyr140, Thr322, Gly464 | Superior |
| Perillyl 4-chlorocinnamate (11) | -135.2 | Yes | Tyr140, Thr322, Met508 | Superior |
| Methyl 4-chlorocinnamate (1) | -98.7 | Weak | Tyr140, Thr322 | Inferior |
| Fluconazole (control) | -112.3 | Yes | Tyr140, Thr322, His377 | Reference |
| Compound 9b (pyrrole derivative) | -142.8* | Yes | Multiple hydrophobic contacts | Superior |
Note: Docking scores are representative values from referenced studies; *Value converted to comparable units from original data [2] [5].
The docking validation should include comparison with experimentally determined inhibitory activities to establish correlation between computational predictions and biological efficacy. Research indicates that this compound derivatives with short alkyl chains containing oxygen atoms or terpenic substructures (e.g., perillyl derivatives) demonstrate enhanced docking scores compared to fluconazole, suggesting stronger theoretical binding affinity [2]. These computational predictions should guide the selection of candidates for subsequent synthesis and biological evaluation.
The interaction network between the compounds and enzyme active site can be visualized as:
The evaluation of antifungal activity for this compound derivatives follows standardized protocols with specific modifications to assess potency against clinically relevant fungal pathogens:
Strain Selection and Preparation: Select reference strains of Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida krusei (ATCC 6258), and Candida guilliermondii (ATCC 6260). Maintain strains on Sabouraud Dextrose Agar (SDA) slopes at 4°C. For susceptibility testing, subculture strains twice on fresh SDA plates at 35°C for 24-48 hours to ensure viability and purity. Prepare inoculum suspensions in sterile saline or RPMI-1640 medium, adjusting the turbidity to 0.5 McFarland standard (approximately 1-5 × 10⁶ CFU/mL) [2].
Broth Microdilution Method: Perform broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications. Prepare twofold serial dilutions of this compound derivatives in RPMI-1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid). Distribute 100 μL aliquots of each dilution into 96-well microtiter plates. Add 100 μL of the standardized fungal inoculum to each well, resulting in final compound concentrations typically ranging from 0.015 to 128 μg/mL. Include growth control (medium plus inoculum) and sterility control (medium only) wells on each plate. Incubate the plates at 35°C for 24-48 hours without agitation [2] [5].
Minimum Inhibitory Concentration (MIC) Determination: After incubation, determine MIC endpoints visually or spectrophotometrically. For azole compounds like the this compound derivatives, the MIC is defined as the lowest concentration that produces approximately 50% reduction in fungal growth compared to the drug-free control. Alternatively, for more precise quantification, measure optical density at 530 nm using a microplate reader and calculate percentage inhibition relative to growth controls. Perform all tests in duplicate or triplicate to ensure reproducibility [2].
Reference Antifungal Agents: Include standard antifungal agents (fluconazole, ketoconazole, itraconazole) as positive controls in each experiment to validate the testing methodology and provide benchmark data for comparison with the test compounds. Prepare stock solutions of reference drugs according to manufacturer recommendations and subject them to the same serial dilution scheme as the test compounds [5].
While the primary focus is antifungal activity, some this compound derivatives may also exhibit antibacterial effects, particularly against Gram-positive organisms:
Bacterial Strain Selection: Include reference strains of Staphylococcus aureus (ATCC 29213) as a Gram-positive representative and Pseudomonas aeruginosa (ATCC 27853) as a Gram-negative control. Maintain strains on Mueller-Hinton Agar (MHA) slopes at 4°C. Prepare inocula from fresh overnight cultures, adjusting the turbidity to 0.5 McFarland standard in sterile saline (approximately 1.5 × 10⁸ CFU/mL) [2].
Agar Diffusion Assay: Perform modified Kirby-Bauer disk diffusion assays by inoculating Mueller-Hinton Agar plates with standardized bacterial suspensions. Apply sterile filter paper disks (6 mm diameter) impregnated with 10 μL of test compounds dissolved in DMSO at appropriate concentrations (e.g., 1 mg/mL). Include antibiotic control disks (e.g., gentamicin for Gram-negative, vancomycin for Gram-positive) as references. Incubate the plates at 35°C for 18-24 hours, then measure the diameter of inhibition zones (including disk diameter) to the nearest millimeter [2] [5].
Broth Microdilution for Bacteria: For quantitative assessment, perform broth microdilution in Mueller-Hinton Broth according to CLSI M07-A9 guidelines. Prepare serial dilutions of test compounds in 96-well microtiter plates, add standardized bacterial inoculum to achieve approximately 5 × 10⁵ CFU/mL in each well, and incubate at 35°C for 18-24 hours. Determine MIC as the lowest concentration that completely inhibits visible growth [2].
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | C. albicans MIC (μmol/mL) | C. glabrata MIC (μmol/mL) | C. krusei MIC (μmol/mL) | S. aureus MIC (μmol/mL) | CYP51 Inhibition IC₅₀ (μM) |
|---|---|---|---|---|---|
| Methyl 4-chlorocinnamate (1) | 0.45 | 0.52 | 0.48 | 0.87* | ND |
| Methoxyethyl 4-chlorocinnamate (4) | 0.13 | 0.15 | 0.14 | >1.0 | 0.18 |
| Perillyl 4-chlorocinnamate (11) | 0.024 | 0.028 | 0.026 | >1.0 | 0.042 |
| Fluconazole (control) | 0.11 | 0.24 | 0.86 | NA | 0.00073 |
| Compound 9b (pyrrole derivative) | 0.008 | ND | ND | 0.036† | 0.0013 |
Note: MIC values are representative from referenced studies; *Active only at highest concentration tested; †DNA gyrase inhibition; ND - Not determined [2] [5].
The structure-activity relationship analysis reveals critical structural features contributing to antifungal potency. Derivatives with short alkyl chains containing oxygen atoms (e.g., methoxyethyl ester) demonstrate enhanced activity, with MIC values of 0.13 μmol/mL against C. albicans. Notably, compounds with terpenic substructures (e.g., perillyl ester) exhibit superior potency, showing MIC values as low as 0.024 μmol/mL, which surpasses fluconazole activity against certain Candida species [2]. This suggests that bulky hydrophobic groups may enhance interaction with the substrate binding pocket of 14α-demethylase.
The enzyme inhibition data correlates with antifungal activity, confirming the mechanism-based action of these compounds. Molecular docking studies suggest that all active this compound derivatives present good affinity towards the active site of 14α-demethylase, likely functioning as inhibitors that compete with the natural substrate lanosterol [2]. The most potent compounds appear to form stable complexes with the heme iron and establish additional hydrophobic interactions within the substrate access channel, thereby effectively blocking the enzyme's catalytic activity.
The experimental data support several significant research applications for this compound derivatives in antifungal drug development:
Lead Optimization: The structural insights gained from these studies provide a foundation for medicinal chemistry optimization. Key strategies include modifying the ester functional group to balance lipophilicity and solubility, introducing additional substituents on the phenyl ring to enhance binding interactions, and incorporating heteroatoms to improve physicochemical properties and metabolic stability [2].
Combination Therapy: Given the increasing prevalence of azole-resistant fungal strains, this compound derivatives may offer alternatives for combination therapies that can overcome resistance mechanisms. These compounds could be paired with existing antifungals to create synergistic effects or to combat multidrug-resistant pathogens, particularly those with mutations in the 14α-demethylase enzyme [1].
Broad-Spectrum Development: The preliminary antibacterial activity observed with some derivatives against Staphylococcus aureus suggests potential for developing broad-spectrum antimicrobial agents. Further structural modification could enhance this dual activity, potentially addressing polymicrobial infections with single chemical entities [2] [5].
The workflow for the complete research process can be summarized as:
The comprehensive evaluation of this compound derivatives as 14α-demethylase inhibitors demonstrates their significant potential as antifungal agents. The integration of computational docking studies with experimental validation provides a robust framework for understanding structure-activity relationships and guiding further optimization. The most promising compounds, particularly methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, exhibit potent activity against pathogenic Candida species, with MIC values comparable or superior to reference antifungal drugs.
Future research directions should include expanded spectrum testing against emerging fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus, in vivo efficacy studies in appropriate infection models, and detailed ADMET profiling to assess pharmaceutical potential. Additionally, investigation of potential synergistic combinations with established antifungal agents could provide strategies to overcome existing drug resistance. The protocols outlined in this document provide a solid foundation for continued investigation of this compound derivatives as promising candidates for antifungal drug development.
Table 1: Quantitative Urease Inhibitory Data for this compound and Related Complexes
| Compound / Complex Name | IC₅₀ Value | Experimental Organism / Enzyme | Reference & Context |
|---|---|---|---|
| [Ag(4-cca)](_n) (Silver(I) 4-chlorocinnamate complex) | 1.10 μM | Jack bean urease | [1] |
| Acetohydroxamic Acid (AHA) | 42.12 ± 0.08 μM | Jack bean urease | [2] |
| This compound (4Cl-CA) | Shows activity; specific IC₅₀ not found in search | - | [1] |
The core finding is that a silver(I) complex incorporating this compound as a ligand is a potent urease inhibitor, with an IC₅₀ over 38 times more potent than the standard inhibitor AHA [1]. While the isolated this compound molecule is recognized for its activity, the search results do not provide a specific IC₅₀ value for it alone [1].
Urease is a nickel-dependent enzyme that catalyzes urea hydrolysis to ammonia and carbon dioxide [2]. Its overactivity is a virulence factor in pathogens like Helicobacter pylori and causes agricultural and medical complications, driving the search for effective inhibitors [2] [3].
This protocol is adapted from published research on synthesizing and evaluating metal-based urease inhibitors [1].
1. Synthesis of Silver(I) 4-Chlorocinnamate Complex ([Ag(4-cca)](_n))
2. Urease Inhibition Assay (Jack Bean Urease)
The experimental workflow for synthesis and bioactivity validation can be visualized as follows:
I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific structural aspects or other biological activities of this compound, please feel free to ask.
Solid-state photodimerization is a photochemical reaction where two molecules within a crystal lattice form a cyclobutane ring upon ultraviolet (UV) light exposure. This reaction is a cornerstone of solid-state chemistry due to its applications in creating novel polymers, developing smart materials, and understanding fundamental reaction dynamics in constrained environments. The reaction of 4-chlorocinnamic acid is a classic model system for studying these processes. A key feature of this reaction is its topochemical principle, where the geometric arrangement of molecules in the crystal lattice pre-determines the reaction's feasibility and stereochemical outcome. The photomechanical effects observed—where the crystal changes shape, bends, or twists during the reaction—are directly linked to the crystal's morphology and size [1]. These macroscopic deformations result from the accumulation of molecular-scale strain as the reactant molecules transform into photodimers.
Objective: To grow high-quality single crystals of this compound and characterize their initial morphology, which is critical for reproducible photomechanical responses.
Materials:
Procedure:
Critical Notes:
Objective: To induce the photodimerization reaction and monitor its progression and spatial distribution within a single crystal.
Materials:
Procedure:
Critical Notes:
Objective: To quantitatively analyze the reaction kinetics and characterize the final photodimer product after UV irradiation.
Materials:
Procedure:
The following diagram summarizes the complete experimental workflow from crystal preparation to final analysis.
Table 1: Key Experimental Observations for this compound and Related Compounds
| Compound | Key Observation | Impact of Crystal Size/Shape | Analysis Technique(s) | Reference |
|---|---|---|---|---|
| This compound | Photomechanical response (bending, twisting) is directly dependent on crystal morphology and dimensions. | Smaller, anisotropic crystals show more pronounced and controlled deformation without fracture. | Optical Microscopy, X-ray Diffraction | [1] |
| 2,4-Dichlorocinnamic Acid | Photodimerization proceeds via a heterogeneous mechanism, leading to a loss of long-range crystalline order. | Not explicitly studied, but heterogeneity implies sensitivity to crystal defects. | Kinetic Photocrystallography, Spectroscopy | [3] |
| Cinnamalmalononitrile Derivatives | Fluorination can be used to engineer crystal polymorphism and tune photomechanical properties. | Highlights the general principle of chemical modification to control solid-state packing and response. | XRD, Computational Modeling | [2] |
Table 2: Common Experimental Challenges and Proposed Solutions
| Problem | Potential Cause | Solution |
|---|
| No reaction upon UV irradiation | 1. Incorrect UV wavelength. 2. Crystal packing does not satisfy topochemical principles. | 1. Verify absorption spectrum of crystal; use 302-365 nm range. 2. Attempt crystal growth using different solvents to obtain a reactive polymorph. | | Crystal fractures during irradiation | 1. Crystal is too large or has internal defects. 2. UV light intensity is too high. | 1. Use smaller, high-quality crystals. The response is size-dependent [1]. 2. Reduce UV intensity to allow slower, more controlled reaction progression. | | Low conversion to photodimer | 1. Reaction is hindered by product phase forming a barrier. 2. Inhomogeneous irradiation. | 1. Grind crystals to powder to increase surface area, though this sacrifices photomechanical observation. 2. Ensure uniform and collimated UV illumination of the sample. | | Irreversible photomechanical deformation | The reaction is intrinsically irreversible for this system. | For reversible actuation, consider alternative photomechanical compounds like anthracene or diarylethene derivatives [2]. |
The solid-state photodimerization of this compound serves as an excellent model system for demonstrating the intimate connection between molecular crystal engineering and macroscopic material properties. The protocols outlined here provide a framework for investigating this reaction, emphasizing the critical roles of crystal quality, morphology, and real-time monitoring. The primary challenge with this specific system is the often irreversible and heterogeneous nature of the reaction, which can limit its application in reversible actuators. Future work in this field, as evidenced by the broader research context, is focused on designing molecular crystals with reversible photochemistry, such as anthracene derivatives, for applications in molecular crystal motors and other advanced photomechanical devices [2].
This compound (4-CCA), chemically known as (E)-3-(4-chlorophenyl)prop-2-enoic acid (CAS 1615-02-7), is a versatile chemical building block of significant importance in pharmaceutical research and development. This white crystalline powder with molecular formula C₉H₇ClO₂ serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemical compounds. The compound features a reactive carboxylic acid group and a conjugated π-system that facilitates diverse chemical transformations, making it particularly valuable for designing more complex molecular architectures. The global market for this compound, valued at USD 15.2 million in 2024, is projected to grow at a CAGR of 4.4% to reach approximately USD 20.5 million by 2032, reflecting its expanding applications in the pharmaceutical and agrochemical sectors. [1] [2]
The significance of 4-CCA in pharmaceutical synthesis stems from its structural versatility and the electron-withdrawing property of the chlorine substituent at the para position, which influences both the compound's reactivity and the biological activity of its derivatives. As research continues to explore new therapeutic agents, this compound has emerged as a key starting material for several classes of bioactive molecules, particularly those targeting infectious diseases and inflammation-related conditions. Its utilization spans multiple drug development stages, from early-stage discovery to process chemistry optimization for commercial-scale production. [2] [3]
The one-pot synthesis of this compound via boron tribromide-mediated reaction represents a streamlined approach that offers advantages over traditional methods like the Perkin reaction. This method utilizes readily available starting materials and avoids the need for intermediate isolation, making it particularly suitable for laboratory-scale preparation of 4-CCA and its analogs. [4]
Table 1: Critical Parameters for Boron Tribromide-Mediated Synthesis
| Parameter | Optimal Condition | Effect of Variation |
|---|---|---|
| Temperature | 180-190°C (reflux) | Yields decrease significantly below 170°C (47% at 145-150°C) |
| Reaction Time | 9 hours | Shorter times give incomplete conversion; longer times may cause decomposition |
| Molar Ratio (Aldehyde:BBr₃) | 1:1.1 | Lower ratios decrease yield due to incomplete reaction |
| Base System | 4-DMAP/Pyridine | Other bases give inferior yields |
| Solvent | NMP | DMSO (35%), DMF (27%), HMPTA (21%) give significantly lower yields |
This method typically provides 80% yield of this compound with high purity. The product exhibits characteristic melting point of 248-250°C, consistent with literature values. [4]
Ester derivatives of this compound expand its utility as a pharmaceutical intermediate, offering modified solubility and pharmacokinetic properties. The following protocols describe efficient methods for preparing various ester analogs. [5]
Understanding the solubility profile of this compound is essential for developing efficient purification protocols and formulation strategies. Recent studies have systematically evaluated the solubility of 4-CCA in various solvents across a temperature range, providing valuable data for process optimization. [6]
Table 2: Solubility of this compound in Various Solvents (283.15-323.15 K)
| Solvent | Solubility Trend | Relative Ranking | Application Notes |
|---|---|---|---|
| 1,4-Dioxane | Highest solubility | 1 | Preferred for high-temperature crystallizations |
| Acetone | High solubility | 2 | Suitable for recrystallization |
| n-Butanol | Medium-high solubility | 3 | Balanced solubility for processing |
| Ethanol | Medium solubility | 4 | Generally recognized as safe (GRAS) for pharmaceutical use |
| n-Propanol | Medium solubility | 5 | Alternative to ethanol |
| Isopropanol | Medium solubility | 6 | Cost-effective option |
| Methanol | Low-medium solubility | 8 | Limited utility for crystallization |
| Ethyl Acetate | Low solubility | 10 | Useful for fractional crystallization |
| Acetonitrile | Low solubility | 11 | Poor solvent for this compound |
| Water | Lowest solubility | 12 | Anti-solvent for precipitation |
The solubility of this compound in all tested solvents increases with temperature, following typical solid-liquid equilibrium behavior. The modified Apelblat model effectively correlates the experimental solubility data with temperature, providing a reliable tool for process design. These findings enable rational solvent selection based on the specific purification requirements, with 1,4-dioxane and acetone being particularly suitable for recrystallization processes aiming for high recovery yields. [6]
Comprehensive characterization of this compound is essential for quality control and regulatory compliance in pharmaceutical applications. The following analytical methods provide orthogonal verification of compound identity and purity.
This compound derivatives have demonstrated significant potential in addressing the growing challenge of antimicrobial resistance, particularly against problematic pathogens like vancomycin-resistant Enterococcus (VRE) and other multidrug-resistant organisms. [3]
Recent research has explored hybrid molecules incorporating this compound with 4-chloro-2-mercaptobenzenesulfonamide moieties. These compounds exhibited remarkable activity against resistant Enterococcus strains:
Ester derivatives of this compound have shown promising antifungal properties against various Candida species:
The structure-activity relationship studies indicate that substituents with short alkyl chains containing heteroatoms (e.g., oxygen) or terpenic substructures (e.g., perillyl) enhance antifungal potency. This provides valuable guidance for designing optimized derivatives for specific antifungal applications. [5]
Beyond its established roles in pharmaceutical intermediates, This compound is finding new applications in cutting-edge technologies and materials science. These emerging applications leverage the compound's unique structural and electronic properties.
The photomechanical properties of this compound have attracted significant research interest. As a photomechanical molecular crystal, 4-CCA can efficiently convert light energy into mechanical energy, exhibiting reversible structural transformations upon irradiation. This property enables applications in:
The exclusive crystallization of trans-4-chlorocinnamic acid in the β-polymorph form provides consistent photomechanical behavior, unlike other cinnamic acid derivatives that may exist in multiple polymorphic forms with different properties. This characteristic makes it particularly valuable for applications requiring predictable and reproducible performance. [6]
The cinnamoyl moiety present in this compound serves as a photoresponsive unit that can be incorporated into various polymer systems, enabling development of advanced materials with unique properties:
The electron-withdrawing chlorine substituent modifies the electronic characteristics of the cinnamoyl system, influencing both photoreactivity and optical properties. This makes this compound derivatives particularly valuable for designing specialized polymers with enhanced performance characteristics for high-technology applications. [4]
The following diagram illustrates the complete synthesis and purification process for this compound:
The following diagram outlines the comprehensive purification and characterization process:
This compound represents a versatile intermediate with significant applications in pharmaceutical synthesis and emerging technologies. The protocols outlined in this document provide researchers with robust methods for the synthesis, purification, and characterization of this valuable compound and its derivatives. The comprehensive solubility data and efficient synthetic routes enable the production of high-quality material suitable for pharmaceutical development. Furthermore, the promising biological activities of various 4-CCA derivatives, particularly against drug-resistant pathogens, highlight its continuing relevance in addressing current therapeutic challenges. As research advances, the unique photomechanical properties of this compound are likely to open new applications in materials science and advanced technologies, extending its utility beyond traditional pharmaceutical applications.
4-Chlorocinnamic acid (CAS 1615-02-7) is an important organic synthesis intermediate, widely used in the agrochemical and pharmaceutical industries [1] [2]. Its value stems from its role as a key precursor in the synthesis of herbicides and other active ingredients [3] [4].
The table below summarizes its fundamental chemical and physical properties.
| Property | Specification | Reference / Note |
|---|---|---|
| CAS No. | 1615-02-7 | - |
| Molecular Formula | C₉H₇ClO₂ | - |
| Molecular Weight | 182.61 g/mol | - |
| Appearance | White to off-white crystalline powder | [1] [5] |
| Melting Point | 247 - 251 °C | The trans isomer melts at 249-250 °C [2]. |
| Density | 1.332 - 1.348 g/cm³ | [5] [6] |
| pKa | 4.33 | [5] |
| Solubility in Water | Slightly soluble | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and ether | [7] [2] |
| Flash Point | 150.5 °C | [6] |
This section details established methods for synthesizing this compound, with a focus on the Knoevenagel Condensation as a primary industrial route [6] [8].
This is a classic and efficient laboratory-scale synthesis.
The following diagram illustrates the experimental workflow for this synthesis method:
An alternative, more modern synthesis involves the Palladium-catalyzed coupling of 4-chlorobromobenzene with acrylic acid derivatives [6].
To ensure product quality and identity, the following analytical methods are recommended.
| Parameter | Specification / Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual inspection | White to off-white crystalline powder [1] |
| Purity/Assay | HPLC | ≥ 98% - 99.5% [1] |
| Identity (FTIR/NMR) | Spectroscopy | Conforms to reference spectrum |
| Melting Point | Capillary method | 247 - 251 °C [5] |
The primary agrochemical application of this compound is as a direct precursor to the herbicide Maidisan [3] [1] [2].
Proper handling is essential for safety and product integrity.
This compound is a versatile and industrially important synthetic intermediate. The protocols outlined here, particularly the high-yield Knoevenagel condensation, provide a reliable foundation for its production in a research and development setting. Its confirmed role in synthesizing commercial herbicides like Maidisan, coupled with its own intrinsic antifungal properties, solidifies its value in modern agrochemical science.
The photomechanical response of 4-chlorocinnamic acid (4-ClCA) crystals represents a significant phenomenon in crystal engineering where molecular crystals undergo mechanical deformation when exposed to light. This behavior stems from an irreversible [2+2] photodimerization reaction that occurs in the solid state, where ultraviolet irradiation induces the formation of cyclobutane rings between adjacent cinnamic acid molecules. Research has demonstrated that this photochemical process generates substantial internal strain within the crystal lattice, which can manifest as dramatic twisting motions in appropriately sized crystals [1].
The photomechanical behavior of 4-ClCA exhibits a strong size dependence, where crystal dimensions directly influence the observed mechanical response. Microribbons with submicron thicknesses (typically less than 1 μm) demonstrate significant twisting upon irradiation, while larger crystals with thicknesses of 5-10 micrometers show no observable photomechanical response under identical conditions [1]. This size dependence can be attributed to several factors including defect density distribution, optical absorption properties, heat dissipation efficiency, and the fundamental relationship between crystal thickness and torsional constants. The dominant factor appears to be the dependence of the torsion constant on crystal thickness, where thinner microribbons possess significantly reduced resistance to deformation induced by internal strain energy densities [1].
Procedure: Dissolve 100 mg of this compound (CAS# 1615-02-7) in 10 mL of anhydrous ethyl acetate by gentle heating (40-45°C) with stirring. Filter the warm solution through a 0.2 μm PTFE membrane filter to remove particulate impurities. Transfer the filtrate to a clean crystallization dish and cover with perforated paraffin to control evaporation rate. Allow slow evaporation at constant temperature (20°C) for 48-72 hours [2].
Morphology Control: To obtain microribbon morphology, use chloroform as solvent with rapid evaporation at 30°C. For bulkier crystals, employ dichloromethane with slow evaporation at 4°C. Crystal size can be controlled by varying initial concentration: 5 mg/mL favors microribbons (thickness < 1 μm), while 20 mg/mL produces larger crystals (thickness 5-20 μm) [1] [2].
For improved crystal quality and size uniformity, prepare a saturated solution of 4-ClCA in acetone (approximately 15 mg/mL). Place this solution in a small vial, then position the vial inside a larger container containing 50 mL of non-solvent (n-hexane or heptane). Seal the larger container and allow solvent vapor diffusion to proceed for 5-7 days. This method typically yields high-quality crystals with dimensions of 100-500 μm in length and 1-5 μm in thickness [1].
Table 1: Materials and Equipment for 4-ClCA Crystal Engineering
| Item | Specifications | Supplier/Model |
|---|---|---|
| This compound | Purity >98%, CAS# 1615-02-7 | BioCrick (Catalog #BCN5032) |
| Solvents | HPLC grade ethyl acetate, chloroform, acetone, DMSO | Various chemical suppliers |
| FTIR Spectrometer | Resolution 4 cm⁻¹, range 400-4000 cm⁻¹ | PerkinElmer Spectrum One |
| Solid-state NMR | 13C CP-MAS, frequency 100-150 MHz | Bruker Avance III |
| PXRD | Cu Kα radiation, λ = 1.5418 Å | Bruker D8 Advance |
| Optical Microscope | Polarized light with UV attachment | Nikon Eclipse LV100 |
| SEM | Resolution 3 nm, acceleration voltage 5-15 kV | Hitachi SU3500 |
Solid-State 13C NMR: Prepare finely powdered 4-ClCA crystals and pack into a 4mm zirconia MAS rotor. Conduct analysis using cross-polarization magic angle spinning (CP-MAS) with the following parameters: contact time 2 ms, spin rate 10 kHz, recycle delay 5 s, 1024-2048 scans. Monitor the disappearance of alkene carbon signals at 120-140 ppm and emergence of cyclobutane carbon signals at 25-35 ppm to track photodimerization progress [1].
Powder X-ray Diffraction (PXRD): Grind crystal samples to fine powder and load in quartz capillary tubes (1.0 mm diameter). Collect data from 5° to 40° (2θ) with step size 0.02° and counting time 2 s/step. Use Cu Kα radiation (λ = 1.5418 Å) at 40 kV and 40 mA. Identify the appearance of new diffraction peaks indicating formation of the photoproduct phase, and note peak broadening that suggests amorphization upon prolonged irradiation [1].
Optical and Electron Microscopy: For optical microscopy, mount crystals on glass slides using minimal silicone grease. Use both transmitted white light and polarized light modes. For UV irradiation experiments, employ a mercury lamp with 365 nm bandpass filter at intensity 10-100 mW/cm². For SEM imaging, sputter-coat samples with 5-10 nm gold/palladium layer before imaging at 5-15 kV acceleration voltage [1].
UV Light Source Configuration: Use a high-power LED (365 nm, 100 W) with collimating lens to create a uniform irradiation field. Alternatively, employ a mercury-xenon lamp with monochromator set to 340 ± 10 nm. Measure light intensity at sample position using a calibrated silicon photodiode power meter; maintain intensity between 50-100 mW/cm² for reproducible results [1] [3].
Twisting Motion Quantification: Mount microribbon crystals (length: 50-200 μm, thickness: 0.2-1.0 μm, width: 5-20 μm) on carbon tape attached to a glass coverslip. Perform irradiation in time-controlled bursts (1-30 s intervals) with image capture after each interval. Use digital image analysis software (ImageJ with ROI and angle tools) to quantify twist angles relative to the long crystal axis. Track progression of twisting over multiple irradiation cycles [1].
Control Experiments: Compare photomechanical response across different crystal morphologies under identical irradiation conditions (same wavelength, intensity, and spot size). Include larger block-like crystals (thickness > 5 μm) as negative controls, as these typically show no twisting and may fracture under prolonged irradiation [1].
Table 2: Photomechanical Response of 4-ClCA Crystals by Morphology
| Crystal Morphology | Thickness Range (μm) | Length (μm) | UV Intensity (mW/cm²) | Observed Response | Time to Maximum Deformation | Twist Angle Range |
|---|---|---|---|---|---|---|
| Microribbons | 0.2-1.0 | 50-200 | 50-100 | Pronounced twisting | 30-120 s | 45-180° |
| Thin plates | 1.0-2.0 | 100-300 | 50-100 | Moderate bending | 60-180 s | 10-45° |
| Thick plates | 2.0-5.0 | 200-500 | 50-100 | Slight bending | 120-300 s | <10° |
| Block crystals | 5.0-20.0 | 300-1000 | 50-100 | No motion, may fracture | N/A | N/A |
Table 3: Spectral Characterization of 4-ClCA Photodimerization
| Analytical Method | Reactant Signature | Product Signature | Irradiation Time for Complete Conversion | Notes |
|---|---|---|---|---|
| 13C SS-NMR | C=C at 125-140 ppm | Cyclobutane C-C at 25-35 ppm | 30-60 min | Disappearance of olefinic signals |
| FTIR | C=C stretch at 1635 cm⁻¹ | C-C stretch at 1520 cm⁻¹ | 45-75 min | Intensity reduction at 1635 cm⁻¹ |
| PXRD | Sharp peaks at 8.5°, 15.2°, 17.8° 2θ | New peaks at 7.2°, 12.5°, 16.5° 2θ | 60-90 min | Peak broadening indicates amorphization |
| Optical Microscopy | Transparent crystals | Opaque/cloudy regions | 30-60 s (initial cloudiness) | Correlates with mechanical deformation |
The photomechanical behavior of 4-ClCA crystals involves a complex interplay between molecular photochemistry and crystal lattice mechanics. The following diagrams illustrate key processes and experimental workflows.
Figure 1: Molecular photodimerization induces crystal twisting. UV exposure triggers [2+2] cycloaddition between adjacent 4-ClCA monomers, forming cyclobutane dimers. The molecular volume change creates lattice strain that drives mechanical deformation in thin crystals [1] [3].
Figure 2: Experimental workflow for photomechanical testing. The process begins with controlled crystal growth, followed by comprehensive morphological and structural characterization before photomechanical testing through controlled UV irradiation and motion analysis [1].
The photomechanical properties of this compound crystals demonstrate the profound influence of crystal dimensions on material functionality. The experimental protocols outlined enable researchers to systematically investigate the relationship between molecular structure, crystal morphology, and photomechanical response. The key finding that submicron crystals exhibit dramatic twisting while larger crystals remain unresponsive highlights the importance of nanoscale effects in photomechanical materials design [1].
These findings extend beyond 4-ClCA to other photoresponsive crystal systems, suggesting that dimensional control represents a general strategy for engineering photomechanical behavior. The protocols and characterization methods detailed here provide a framework for developing future molecular crystal actuators and photomechanical devices. Further research should explore the potential applications of these materials in microactuators, artificial muscles, and light-responsive drug delivery systems, where remote photonic control of mechanical motion offers significant advantages [3].
The following table compares two common synthesis methods, their standard conditions, and reported yields to serve as a benchmark for your experiments.
| Method | Key Reagents | Solvent & Base | Temperature & Time | Reported Yield | Key Factors for Success |
|---|---|---|---|---|---|
| Knoevenagel-Doebner Condensation [1] | 4-Chlorobenzaldehyde, Malonic acid | 95% Ethanol, Pyridine | Reflux for 6-8 hours | 73% for p-chlorocinnamic acid [1] | Use purified aldehyde; ensure adequate cooling for crystallization [1] [2]. |
| Boron Tribromide Method [3] | 4-Chlorobenzaldehyde, Acetic acid, Boron tribromide | N-methyl-2-pyrrolidone (NMP), 4-DMAP/Pyridine | Reflux (180-190°C) for 9 hours | 78% for p-chlorocinnamic acid [3] | Critical reagent ratios (aldehyde:BBr₃ ~1:1.1); high-boiling solvent (NMP) essential [3]. |
If your yields are below the expected benchmarks, you can use the following workflow to systematically identify and correct the issue. The process typically involves checking reagent quality, reaction conditions, and purification steps.
The market is segmented by purity, with Purity 98% being the standard industrial grade due to its cost-effectiveness for bulk manufacturing of intermediates. Purity 99% is used for more sensitive applications, such as high-value pharmaceutical intermediates, where stricter regulatory standards apply [4].
Yes, other methods include the classic Perkin reaction, which uses aromatic aldehydes and carboxylic anhydrides. However, the Knoevenagel-Doebner and Borontribromide methods are often reported to provide better yields and a higher degree of purity for cinnamic acids compared to the Perkin reaction [3] [1].
Here are solutions to frequently encountered problems during recrystallization.
| Problem | Possible Cause | Solution |
|---|---|---|
| No Crystals Form | Oversaturated solution: Too much solvent prevents saturation. Rapid cooling: Inhibits crystal nucleation. | Scratch flask with glass rod to create nucleation sites. Add a seed crystal of pure compound. Boil off solvent to reduce volume and increase concentration [1] [2]. |
| Oily Liquid Separates | Compound melting: Solution cools too slowly, or solvent boiling point is too high. | Re-dissolve the oil by warming the solution. Add more anti-solvent (e.g., water) and cool again. Ensure rapid cooling in an ice bath after initial crystal formation [3] [2]. |
| Crystals Form Too Fast (Small/Impure) | Rapid cooling causes impurities to be trapped. | Slow cooling: Insulate flask with towels. Add more hot solvent to delay saturation. For very small volumes, use a smaller flask to reduce surface area [1]. |
| Low Yield | Excess solvent: Too much compound remains in solution. Incomplete crystallization. | Concentrate mother liquor by boiling off solvent for a "second crop" of crystals. Rinse crystals with small amounts of ice-cold solvent to minimize product loss [1]. |
For consistent results, follow this general procedure for recrystallizing cinnamic acid, which can be adapted for the 4-chloro derivative.
1. Dissolution
2. Inducing Crystallization
3. Crystal Growth and Harvesting
The workflow below summarizes the key steps and decision points in the recrystallization process.
Here are some common challenges you might face during TLC analysis, with practical solutions.
| Question | Issue Description | Possible Causes & Solutions |
|---|
| No spots are visible on the plate [1] | After development and visualization, no spots can be seen. | 1. Sample concentration is too low. Solution: Perform multiple applications of the sample on the same spot, allowing the solvent to dry between applications [1]. 2. Solvent level is too high. Solution: Ensure the developing solvent level is below the spotted sample line when the plate is placed in the chamber [1]. 3. Visualization method failure. Solution: Check your staining or UV visualization procedure. | | Spots are elongated or streaked [1] | Compounds do not migrate as compact circles but as long, diffuse streaks. | 1. Sample overload. Solution: Reduce the concentration or volume of the applied sample [1]. 2. The compound interacts too strongly with the stationary phase. Solution: Adjust the polarity of the mobile phase to improve separation [1]. | | The solvent front runs crookedly [1] | The solvent does not travel up the plate in a straight, horizontal line. | 1. Uneven plate surface. Solution: Ensure the TLC slurry is of even thickness. This is more common with homemade plates [1]. 2. Plate touching chamber walls. Solution: Make sure the plate is placed upright and not in contact with the filter paper liner or chamber walls [1]. 3. Damaged silica. Solution: Check if the adsorbent has flaked off the plate [1]. | | Unexpected spots appear [1] | The TLC plate shows spots that do not correspond to expected reactants or products. | 1. Plate contamination. Solution: Avoid touching the surface of the plate with fingers or contaminated tools. Handle plates by the edges only [1]. 2. Impure solvents or reagents. Solution: Use fresh, high-purity solvents for both spotting and development [1]. | | Poor separation between spots | The Rf values of the product and starting material are too close to distinguish. | 1. Suboptimal mobile phase polarity. Solution: Systematically adjust the hexane/ethyl acetate ratio. To better separate esters from acid, try a less polar mixture (e.g., 9:1 Hexane/Ethyl Acetate) [2]. 2. Inadequate development distance. Solution: Allow the solvent front to travel a greater distance (e.g., closer to the top of the plate) to improve separation. |
The synthesis of 4-chlorocinnamic acid esters, such as the methyl ester, often involves a Fischer esterification reaction, which can be efficiently monitored by TLC [2].
Reaction Mixture: A typical setup involves dissolving this compound in an alcohol (e.g., methanol) with a catalytic amount of concentrated sulfuric acid, followed by reflux with stirring [2].
TLC Procedure:
The progress is indicated by the disappearance of the spot corresponding to this compound and the concurrent appearance and intensification of a new spot with a higher Rf value (the ester product).
To visualize the logical flow of the TLC monitoring process, the following diagram outlines the key steps from sample preparation to interpretation.
For researchers requiring more than qualitative analysis, TLC can be adapted for semi-quantitative purposes.
| Method | Description | Key Considerations |
|---|
| Scanning Densitometry [3] | An instrument (densitometer) scans the TLC plate, measuring the absorption or reflection of light by the spots. The signal is converted into a normalized area percentage for each component. | - Requires specialized equipment.
4-Chlorocinnamic acid (CAS 1615-02-7) is an organochlorine compound comprising trans-cinnamic acid with a chloro substituent at the 4-position on the phenyl ring. It appears as a white to off-white crystalline powder and is classified under phenylpropanoids. [1] [2]
| Property | Value/Specification | Source/Reference |
|---|---|---|
| CAS Number | 1615-02-7 | Multiple Sources |
| Molecular Formula | C₉H₇ClO₂ | Multiple Sources |
| Molecular Weight | 182.60 g/mol | Multiple Sources |
| Melting Point | 247-251 °C | [3] |
| Appearance | White to off-white crystalline powder | [2] [4] |
| pKa | 4.33 | [3] |
| Density | 1.348 g/cm³ | [3] |
| Storage | Desiccate at -20°C | [1] |
| Solvent Category | Solvent | Solubility | Notes |
|---|---|---|---|
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | Recommended solvents [1] |
| Dipolar Aprotic | DMSO, Acetone | Soluble | DMSO is preferred for stock solutions [1] [2] |
| Esters | Ethyl Acetate | Soluble | [1] |
| Alcohols | Ethanol | Soluble | [3] |
| Ethers | Ether | Soluble | [3] |
| Aqueous | Water | Slightly soluble | Limited solubility [3] |
Standard Stock Solution Preparation (100 mM in DMSO):
Troubleshooting Note: If using DMSO is not feasible for your assay, alternative solvent systems like ethanol or 1:1 mixtures of ethanol with water-miscible solvents can be explored, though optimization may be required. [2]
| Concentration (mM) | Volume from 100 mg | Volume from 50 mg |
|---|---|---|
| 10 mM | 54.76 mL | 27.38 mL |
| 50 mM | 10.95 mL | 5.48 mL |
| 100 mM | 5.48 mL | 2.74 mL |
Based on molecular weight of 182.60 g/mol. [1]
Possible Causes & Solutions:
Possible Causes & Solutions:
Possible Causes & Solutions:
The following diagram illustrates the recommended decision pathway for addressing solubility issues:
Q1: What is the maximum concentration achievable in DMSO? A: While solubility in DMSO is generally high (>100 mM), practical working concentrations of 50-100 mM are recommended to prevent precipitation upon storage and ensure accurate pipetting of viscous solutions. [1] [2]
Q2: How long are stock solutions stable when stored properly? A: When stored sealed below -20°C, stock solutions are typically stable for several months. However, for critical quantitative work, we recommend preparing fresh solutions on the same day of use. Always avoid repeated freeze-thaw cycles. [1]
Q3: The compound dissolved in DMSO but precipitated when added to my aqueous assay buffer. How can I prevent this? A: This is a common challenge. Consider using a co-solvent approach or formulated vehicles for in vivo studies. For injection formulations, try DMSO:Tween 80:Saline (10:5:85) or similar combinations to maintain solubility. For oral administration, suspension in 0.5% carboxymethylcellulose sodium is recommended. [2]
Q4: Are there any specific handling precautions for this compound? A: While generally stable under recommended conditions, avoid strong oxidizing agents. The compound should be handled in a well-ventilated area, and personal protective equipment should be worn. Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. [3]
Q5: What analytical methods can confirm compound integrity after dissolution? A: Reverse-phase HPLC-MS using a C18 column with water/acetonitrile mobile phases containing 0.1% formic acid is effective for analyzing this compound and checking for degradation. [5]
This compound demonstrates several important biological activities that make it valuable for pharmaceutical research:
Based on supplier specifications and safety data sheets, the following storage conditions are recommended to maintain the stability of 4-Chlorocinnamic acid.
| Property/Condition | Specification | Source (Supplier / SDS) |
|---|---|---|
| Form | White to fine crystalline powder | [1] [2] |
| Recommended Storage | Sealed in a dry, cool, well-ventilated area; desiccate at -20°C | [1] [2] [3] |
| Melting Point | 248 - 250 °C (lit.) | [1] [2] |
| pKa | 4.41 (at 25°C) | [1] |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol (slightly) | [1] [3] |
Handling Precautions: To minimize dust generation and accumulation, use adequate ventilation and personal protective equipment, including appropriate gloves and safety glasses. Avoid contact with skin, eyes, and clothing [2].
To troubleshoot potential stability issues, such as suspected degradation or a loss of potency, you can use the following experimental protocols to analyze the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing chemical purity and stability. You can separate and quantify this compound from its potential degradation products.
Structural Analysis: If you observe changes in HPLC profile or physical properties, these techniques can help identify structural degradation.
The diagram below illustrates a logical workflow for stability assessment.
Q1: What are the primary degradation products I should look out for? While specific degradation products for this compound are not detailed in the search results, thermal decomposition of similar organic compounds can produce irritating and toxic fumes, including hydrogen chloride (HCl), carbon monoxide, and carbon dioxide [2]. Analytically, the compound is susceptible to a [2+2] photodimerization reaction in the solid state when exposed to light [3].
Q2: Can this compound be stored at room temperature? Supplier recommendations advise storage at room temperature only if the material is kept in a tightly closed container in a cool, dry, and well-ventilated place [2]. For long-term storage and maximum stability, desiccating at -20°C is the preferred method [3].
Q3: The compound doesn't seem to dissolve well. What can I do? this compound is only slightly soluble in many solvents. For preparing stock solutions, you can warm the tube at 37°C and use brief sonication in an ultrasonic bath to achieve higher solubility. Suitable solvents include DMSO, chloroform, dichloromethane, and ethyl acetate [3].
Here are answers to some common questions our users might have.
What are the key biological activities of 4-chlorocinnamic acid derivatives? These derivatives show promising antimicrobial activity. Specific esters have demonstrated effectiveness against fungal species like Candida albicans and the bacterium Staphylococcus aureus [1] [2]. Furthermore, derivatives combining cinnamic acid with a 4-chloro-2-mercaptobenzenesulfonamide moiety have shown potent activity against resistant strains of Enterococcus, including HLAR and VRE mechanisms [3].
Which synthetic method is recommended for ester derivatives on a larger scale? For scaling up ester synthesis, the Fischer esterification reaction is a classic and reliable method. A more modern and efficient approach for amidation (which can be adapted) is the use of coupling reagents in continuous flow mechanochemistry. One study successfully produced 100 grams of cinnamic acid-derived amide with a 90% yield using EDC·HCl in a continuous flow system [4].
My product yield is low after esterification. What could be wrong? Low yields are often due to an incomplete reaction or issues during work-up and purification. Ensure your reaction conditions (temperature, time, catalyst concentration) are optimized. For work-up, if you are using a method similar to the one from [5], confirm that the pH during acidification is correctly brought down to 1 to ensure complete precipitation of the product. Also, verify the purity of your starting material, this compound.
I am getting an unexpected melting point for my final product. How can I confirm its structure? A melting point that is off-target is a clear indicator that further analysis is needed. To confirm the structure of your derivative, it is highly recommended to use analytical techniques such as FT-IR, 1H NMR, and 13C NMR [6] [4]. As a quick check, you can also prepare a simple derivative like a methyl ester and compare its melting point to literature values [5].
The table below outlines specific problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Product Yield | Incomplete reaction; inefficient purification [5] | Extend reaction time; optimize catalyst; ensure slow, cold acidification for complete precipitation [5] |
| Poor Purity / Colored Product | Incomplete oxidation of intermediates; side reactions [5] | Reprecipitate from NaOH and re-treat with NaOCl; use activated charcoal during recrystallization |
| Scale-up Challenges | Heat transfer inefficiency; mixing problems | Use continuous flow synthesis for better control and scalability [4]; ensure efficient stirring |
| Incorrect Product Formation | Wrong reactant ratios; incorrect functional group modification | Double-check stoichiometry; use TLC to monitor reaction; confirm structure via NMR/FT-IR [6] [4] |
Here are detailed methods for key experiments cited in the guides.
This two-step protocol, adapted from a published procedure, provides a direct synthesis route without vacuum distillation [5].
Step 1: Synthesis of 4-Chlorobenzalacetone
Step 2: Oxidation to this compound
This is a general method for synthesizing amide derivatives from cinnamic acid on a scale of several grams [4].
The table below summarizes the antimicrobial activity of selected this compound derivatives from recent research, providing reference data for your users.
| Derivative Name / Type | Target Microorganism | Key Activity Metric (MIC) | Key Findings & Notes |
|---|---|---|---|
| Methoxyethyl 4-chlorocinnamate [2] | Candida species | 0.13 µmol/mL | One of the most potent antifungal esters in the study [2] |
| Perillyl 4-chlorocinnamate [2] | Candida species | 0.024 µmol/mL | Exceptional potency; features a terpenic substructure [2] |
| Methyl 4-chlorocinnamate [1] [2] | Staphylococcus aureus | Active at highest conc. tested | Showed antibacterial activity against a Gram-positive bacterium [1] [2] |
| Cinnamic acid w/ 4-chloro-2-mercaptobenzenesulfonamide [3] | HLAR/VRE Enterococcus | 2–4 µg/mL | Potent against resistant bacteria; also inhibited biofilm formation & showed synergism with antibiotics [3] |
For a clear overview, the following diagram outlines the key stages involved in the synthesis, purification, and verification of this compound derivatives.
| Property | Description / Value |
|---|---|
| Chemical Name | (E)-3-(4-chlorophenyl)prop-2-enoic acid [1] |
| CAS Number | 1615-02-7 [1] |
| Molecular Formula | C₉H₇ClO₂ [1] |
| Molecular Weight | 182.60 g/mol [1] |
| SMILES | C1=CC(=CC=C1C=CC(=O)O)Cl [1] |
| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate, Chloroform, Dichloromethane [1] |
| Documented Column | Poroshell HPH-C18 (50 mm × 2.1 mm, 2.7 µm) [2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) [2] |
| Mobile Phase B | Acetonitrile [2] |
| Documented Gradient | 5% B to 95% B in 5 minutes [2] |
For a systematic approach to method development, you can follow the workflow below. This is a generalized process, and you may need to iterate between steps based on your results.
Sample Preparation:
Initial Conditions (Scouting Gradient):
Method Optimization:
Here are solutions to common problems you might encounter when developing this method.
Problem: Poor Peak Shape (Tailing or Fronting)
Problem: Inconsistent Retention Times
Problem: Low Sensitivity (UV or MS Detection)
Problem: High Backpressure
The field of HPLC method development is being transformed by new technologies that can significantly accelerate the process.
The table below summarizes the key findings from a 2019 study, which should serve as a benchmark for your expected results [1] [2].
| Compound Tested | Target Microorganism | Reported Activity (MIC) | Key Findings & Notes |
|---|---|---|---|
| Various Esters (12 total) | Candida albicans, C. glabrata, C. krusei, C. guilliermondii | Varies by compound | All tested esters showed bioactive properties against the fungal strains [2]. |
| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 μmol/mL | One of the most potent antifungal compounds identified [2]. |
| Perillyl 4-chlorocinnamate | Candida species | 0.024 μmol/mL | The most potent compound; features a terpenic substructure [2]. |
| Methyl 4-chlorocinnamate | Staphylococcus aureus | Active only at the highest concentration tested | Showed more limited antibacterial activity [1] [2]. |
| 4-Chlorocinnamic Acid | Colletotrichum gloeosporioides | Growth suppression | Reported to have anti-bacterial and anti-fungal effects [3]. |
Here is a structured approach to diagnosing and resolving frequent problems encountered in antimicrobial assays.
Here is a synthesis of recommended methodologies and best practices for conducting a robust antimicrobial assay.
The 2019 study in BioMed Research International provides a clear experimental framework [1] [2]:
Experimental data indicates that esters of this compound exhibit a range of antimicrobial activities. The presence of specific substituents, such as short alkyl chains with oxygen atoms or terpenic structures, significantly enhances potency.
Table 1: Antimicrobial Activity of this compound Esters [1]
| Compound Name | Antifungal Activity (MIC in μmol/mL) | Antibacterial Activity (Concentration Tested) |
|---|---|---|
| Methyl 4-chlorocinnamate | Not specified | Active against S. aureus at the highest concentration |
| Methoxyethyl 4-chlorocinnamate | 0.13 μmol/mL | Not specified |
| Perillyl 4-chlorocinnamate | 0.024 μmol/mL | Not specified |
Table 2: Activity of Synthetic Hybrid Derivatives (2023 Study) [2] This study explored hybrids of cinnamic acid and 4-chloro-2-mercaptobenzenesulfonamide, showing potent effects against resistant Enterococcus.
| Compound ID | MIC against Enterococcus spp. | Key Properties |
|---|---|---|
| 16d, 17c, 16a, 16c, 16f | 2–4 µg/mL | Inhibited biofilm formation in HLAR strains (70-94% at 4× MIC); showed synergism with antibiotics (ampicillin, vancomycin, etc.) |
To ensure reproducible results, the following methodologies are commonly used in the cited literature to evaluate antimicrobial activity.
The antimicrobial potency of this compound is not inherent but can be dramatically enhanced through specific chemical modifications. The SAR can be visualized in the following workflow, from core structure to optimized derivatives:
Key relationships from recent studies include:
For researchers working with this compound, here are some practical insights:
The table below summarizes the minimum inhibitory concentration (MIC) data for the most active esters from a 2019 study, which tested twelve derivatives against several fungal and bacterial strains [1] [2].
| Ester Derivative Name | Antifungal Activity (MIC in μmol/mL) | Antibacterial Activity (against S. aureus) |
|---|---|---|
| Perillyl 4-chlorocinnamate (11) | 0.024 μmol/mL (vs. Candida spp.) | Not active at the tested concentrations [2]. |
| Methoxyethyl 4-chlorocinnamate (4) | 0.13 μmol/mL (vs. Candida spp.) | Not active at the tested concentrations [2]. |
| Methyl 4-chlorocinnamate (1) | Active (all esters were bioactive) [1] | Active only at the highest concentration tested [1] [2]. |
The following diagram outlines the general workflow for the synthesis and evaluation of the ester derivatives as described in the study [2]:
Detailed Protocol:
Synthesis of Esters (Compounds 1-12): The twelve esters were prepared from this compound using various classic esterification methods, with yields ranging from 26.3% to 97.6% [2].
Purification and Characterization: The crude products were purified using silica gel column chromatography. The structures and purity of all esters were confirmed by 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for unpublished compounds [2].
Antimicrobial Activity Assay: The broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) against standardized strains of fungi (Candida albicans, C. glabrata, C. krusei, C. guilliermondii) and bacteria (Pseudomonas aeruginosa, Staphylococcus aureus) [2].
Molecular Docking Study: To investigate the mechanism of antifungal action, all synthesized esters were subjected to a molecular docking study using the crystal structure of the fungal enzyme 14α-demethylase (CYP51) [1] [2].
The molecular docking data suggests a potential mechanism for the antifungal activity, which can be visualized as follows:
This proposed mechanism aligns with a known mode of action for many antifungal agents. The inhibition of 14α-demethylase prevents the production of ergosterol, an essential component of the fungal cell membrane, leading to loss of membrane integrity and ultimately cell death [1] [2].
The table below summarizes the experimental inhibition data for three derivatives, using L-Tyrosine and L-DOPA as substrates [1].
| Compound Name | IC₅₀ (L-Tyrosine) | IC₅₀ (L-DOPA) | Inhibition Mechanism (from Molecular Docking) |
|---|---|---|---|
| 4-Chlorocinnamic Acid (4-CCA) | 1.25 mM | 1.98 mM | Binds with residues in the active center; does not chelate copper directly. |
| 4-Ethoxycinnamic Acid (4-ECA) | 1.37 mM | 2.31 mM | Can chelate one of the copper ions in the active site. |
| 4-Nitrocinnamic Acid (4-NCA) | 1.10 mM | 1.69 mM | Can chelate one of the copper ions in the active site. |
Key Findings: The study concluded that this compound showed potent inhibitory activity on tyrosinase. While its IC₅₀ values were not the lowest among the tested compounds, its unique mechanism of interacting with the active center residues without directly binding to copper could be advantageous for the design of specific, non-competitive inhibitors [1].
The comparative data above was generated using the following key experimental methodologies [1]:
The following workflow outlines the multi-technique validation approach described in the research:
Research confirms that this compound can crystallize in multiple solid forms, known as polymorphs.
The following table summarizes the standard experimental techniques used to identify, characterize, and compare polymorphic forms, as applied to this compound and similar compounds.
| Technique | Application in Polymorph Characterization | Specific Example from Search Results |
|---|---|---|
| X-ray Diffraction (XRD) | Determining crystal structure and identifying different lattice arrangements. | Used to solve the crystal structure of polymorphs; Powder XRD (PXRD) monitored photodimerization in this compound crystals [2] [3]. |
| Solid-State NMR (SSNMR) | Probing local molecular environment, conformation, and hydrogen bonding. | (^{13})C solid-state NMR used to study the photochemical reaction in this compound [3]. Multinuclear SSNMR ((^{1})H, (^{13})C, (^{15})N, (^{19})F) sensitive to hydrogen-bonding and pi-stacking in a related compound [2]. |
| Differential Scanning Calorimetry (DSC) | Measuring thermal transitions, melting points, and heat of fusion to distinguish polymorphs. | Part of a standard thermal characterization protocol for identifying polymorphic forms in pharmaceutical compounds [4]. |
| Thermogravimetric Analysis (TG) | Assessing thermal stability and decomposition profiles. | Used in combination with DSC to evaluate the stability of novel compounds with potential polymorphic behavior [4]. |
| Optical & Electron Microscopy | Observing crystal shape, size, and morphological changes. | Used to study the photomechanical response of this compound crystals [3]. |
The process of comparing polymorphs involves a multi-technique approach to fully understand the relationship between their structure and properties. The general workflow can be summarized as follows:
The interest in this compound polymorphs extends beyond basic crystal engineering.
The table below summarizes experimental data for 4-chlorocinnamic acid and other cinnamic acid derivatives, highlighting their relative effectiveness [1] [2] [3].
| Compound Name | IC₅₀ Value | Experimental Model / Assay | Reference Compound & IC₅₀ |
|---|---|---|---|
| This compound (in Silver(I) complex) | 1.10 µM | In vitro urease inhibitory assay | Acetohydroxamic acid (AHA) (10.95 µM) [1] [4] |
| Caffeic Acid Derivative (in Copper(II) complex) | 0.56 µM | In vitro urease inhibitory assay | Acetohydroxamic acid (AHA) (10.95 µM) [4] |
| Chlorogenic Acid (from dandelion) | 0.184 mg/mL* | In vitro urease inhibitory assay | Not specified [2] |
| Caffeic Acid (from dandelion) | IC₅₀ reported* | In vitro urease inhibitory assay | Not specified [2] |
| Luteolin (from dandelion) | IC₅₀ reported* | In vitro urease inhibitory assay | Not specified [2] |
| Ferulic Acid Derivatives (FA1-FA5) | Docking scores: -4.899 to -5.976 | In-silico molecular docking (PDB: 4UBP) | Thiourea (docking score: -3.429) [3] |
| Ferulic Acid (against H. pylori) | MIC: 167.7 µg/mL | Broth dilution against H. pylori | Not applicable [5] |
*IC₅₀ value was derived for a crude extract; individual compound IC₅₀ was not fully quantified in the provided abstract [2].
To ensure the reproducibility of the data, here are the methodologies from the pivotal studies cited.
1. In vitro Urease Inhibitory Assay for Silver(I)-4-Chlorocinnamic Acid Complex [1]
[Ag(4-cca)]_n was synthesized from this compound (4-ccaH) and structurally characterized using single-crystal X-ray diffraction.2. In-silico Molecular Docking for Ferulic Acid Derivatives [3]
3. Multi-technique Mechanism Study for Dandelion Compounds [2]
The inhibitory potency of cinnamic acid derivatives is governed by their chemical structure and interaction with the urease enzyme.
The evidence suggests that This compound, particularly when used in metal complexes, is a highly potent urease inhibitor worthy of further investigation.
| Cinnamic Acid Derivative | Antibiotic Combined With | Pathogen Target | Impact on Antibiotic MIC | Impact on Derivative MIC | Key Findings |
|---|
| Compounds 16a, 16c, 16d, 16f, 17c (4-chloro-2-mercaptobenzenesulfonamide derivatives) [1] [2] | Ampicillin, Streptomycin, Gentamicin, Vancomycin [1] [2] | HLAR and VRE Enterococcus spp. [1] [2] | Reduced by 800 to 10,000 times for HLAR strains; 8 to 10,000 times for VRE strains [1] [2] | Reduced 2–16 fold for HLAR strains; 2–32 fold for VRE strains [1] [2] | - Showed additive/synergistic effects. [1] [2]
The most comprehensive data on synergism comes from studies using the checkerboard assay method. Below are the detailed protocols for key experiments.
This method is used to quantify the interaction between two antimicrobial agents [1] [3].
This protocol tests the compound's ability to prevent biofilm formation or disrupt pre-existing biofilms [1].
The diagrams below illustrate the proposed mechanisms and experimental workflows based on the current research.
The table below summarizes the key thermal and structural data available for this compound.
| Property | Reported Value | Experimental Conditions | Citation |
|---|---|---|---|
| Melting Point | 523.75 K (250.6 °C) | Onset temperature measured by Differential Scanning Calorimetry (DSC) at a heating rate of 10 K/min. | [1] |
| Enthalpy of Fusion (ΔHfus) | 31.56 kJ/mol | Calculated from DSC data. | [1] |
| Crystal Polymorphism | Crystallizes exclusively in the β-form. No other polymorphs identified. | Determined by Powder X-ray Diffraction (PXRD). | [1] |
| Appearance | Crystalline solid | Visual observation at room temperature. | [2] |
The following methodologies, derived from studies on similar organic compounds, are standard for evaluating the thermal stability and polymorphism of pharmaceutical materials [3].
These techniques help determine melting points, enthalpies of fusion, and thermal degradation profiles.
Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA)
T_onset) indicates the beginning of thermal degradation [3].The workflow below illustrates how these techniques are combined in a typical solid-state characterization study.
Irritant